2-Amino-4-(difluoromethyl)anisole
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Overview
Description
2-Amino-4-(difluoromethyl)anisole is an organic compound characterized by the presence of an amino group, a difluoromethyl group, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(difluoromethyl)anisole can be achieved through several methodsThis can be generated using reagents such as chlorodifluoromethane (ClCF2H) in the presence of a base . The reaction typically proceeds under mild conditions, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as the preparation of intermediates, purification, and final product isolation. The use of advanced catalytic systems can enhance the efficiency and selectivity of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(difluoromethyl)anisole undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted anisoles, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-Amino-4-(difluoromethyl)anisole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Amino-4-(difluoromethyl)anisole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxy group can also influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(trifluoromethyl)anisole
- 2-Amino-4-(methyl)anisole
- 2-Amino-4-(chloromethyl)anisole
Uniqueness
2-Amino-4-(difluoromethyl)anisole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability and reactivity compared to its analogs, making it a valuable compound for various applications .
Properties
CAS No. |
1261676-27-0 |
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Molecular Formula |
C8H9F2NO |
Molecular Weight |
173.16 g/mol |
IUPAC Name |
5-(difluoromethyl)-2-methoxyaniline |
InChI |
InChI=1S/C8H9F2NO/c1-12-7-3-2-5(8(9)10)4-6(7)11/h2-4,8H,11H2,1H3 |
InChI Key |
JAGVLUPDWBUOSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)F)N |
Origin of Product |
United States |
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